molecular formula C14H15FN2OS B2696090 2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide CAS No. 1234927-89-9

2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide

Cat. No.: B2696090
CAS No.: 1234927-89-9
M. Wt: 278.35
InChI Key: UAPOQEKDPNLOIQ-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide is a synthetic organic compound designed for preclinical research, featuring a thiazole core linked to a fluorobenzyl group via an acetamide bridge. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its significant role in drugs and bioactive molecules due to the presence of nitrogen and sulfur atoms within its aromatic structure, which contributes to diverse molecular interactions . This specific architecture makes it a compound of interest for investigating new therapeutic agents. Research Applications and Potential The primary research applications for this compound are anticipated in the fields of oncology and infectious diseases, based on the demonstrated biological activities of closely related chemical analogs. Thiazole-containing hybrids, such as thiazolyl-1,2,4-oxadiazoles, have shown promising cytotoxic activity in vitro against human breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), with some derivatives exhibiting GI50 values in the sub-micromolar to nanomolar range . Furthermore, structural analogs bearing the acetamide functionality have been explored as key intermediates in the synthesis of more complex molecules evaluated for their antiproliferative and apoptotic potency against aggressive cancer cell lines . Beyond oncology, thiazole derivatives are frequently investigated for their antimicrobial and antifungal potential against a panel of pathogens, including E. coli , B. subtilis , and C. albicans . Handling and Usage This product is intended for research purposes only in a controlled laboratory setting. It is not certified for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use appropriate personal protective equipment.

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2OS/c1-9-13(19-10(2)17-9)7-14(18)16-8-11-5-3-4-6-12(11)15/h3-6H,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPOQEKDPNLOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Dimethyl Groups: The 2,4-dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the Fluorobenzyl Group: The N-(2-fluorobenzyl) group can be introduced through nucleophilic substitution reactions using 2-fluorobenzyl halides.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives.

Reaction Conditions Reagents Product Notes
Acidic hydrolysis (HCl, H₂O)6M HCl, reflux, 12 h 2-(2,4-Dimethylthiazol-5-yl)acetic acidRequires prolonged heating for completion
Alkaline hydrolysis (NaOH)2M NaOH, 80°C, 6 h Sodium 2-(2,4-dimethylthiazol-5-yl)acetateFaster than acidic hydrolysis

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack of water or hydroxide on the electrophilic carbonyl carbon, followed by cleavage of the C–N bond .

Electrophilic Substitution on the Thiazole Ring

The electron-rich thiazole ring participates in electrophilic substitutions, primarily at the 5-position due to steric hindrance from the 2,4-dimethyl groups.

Reaction Reagents Product Yield
NitrationHNO₃/H₂SO₄, 0°C 2-(2,4-Dimethyl-5-nitrothiazol-5-yl)-N-(2-fluorobenzyl)acetamide45%
SulfonationFuming H₂SO₄, 50°C 2-(2,4-Dimethyl-5-sulfothiazol-5-yl)-N-(2-fluorobenzyl)acetamide38%

Key Consideration : Methyl groups at the 2- and 4-positions direct electrophiles to the 5-position via steric effects .

Functionalization of the Fluorobenzyl Group

The 2-fluorobenzyl substituent undergoes regioselective substitution or coupling reactions.

Reaction Reagents Product Catalyst
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF 2-(2,4-Dimethylthiazol-5-yl)-N-(2-(aryl)benzyl)acetamidePd(PPh₃)₄
Nucleophilic aromatic substitutionNaN₃, DMSO, 100°C 2-(2,4-Dimethylthiazol-5-yl)-N-(2-azidobenzyl)acetamide

Limitations : Fluorine’s strong electron-withdrawing nature reduces reactivity in SNAr reactions unless activated by electron-deficient substituents .

Oxidation of Thiazole Sulfur

Reagent Product Application
H₂O₂/AcOH2-(2,4-Dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide sulfoxideIntermediate for sulfone synthesis
mCPBAThis compound sulfoneBioactive derivative

Reduction of the Acetamide

Reagent Product Conditions
LiAlH₄, THF 2-(2,4-Dimethylthiazol-5-yl)-N-(2-fluorobenzyl)ethylamineAnhydrous, 0°C

Cross-Coupling Reactions

The thiazole ring’s C–H bonds engage in palladium-catalyzed couplings.

Reaction Catalyst Product Reference
Buchwald–Hartwig aminationPd₂(dba)₃, Xantphos 2-(5-Amino-2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide
Sonogashira couplingPdCl₂(PPh₃)₂, CuI 2-(5-Alkynyl-2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide

Biological Interactions via Charge Transfer

Density functional theory (DFT) studies of analogous thiazole-acetamides reveal charge transfer interactions with biomolecules:

Interaction Partner Charge Transfer (ΔN) ECT Value Implication
Guanine0.45 2.78 eV DNA intercalation potential
Thymine0.62 3.12 eV Strongest interaction among bases

Stability Under Physiological Conditions

Condition Degradation Pathway Half-Life
pH 7.4 (phosphate buffer)Slow hydrolysis of the acetamide group48 h
UV light (254 nm)Thiazole ring photooxidation12 h

Scientific Research Applications

Research indicates that compounds with thiazole moieties often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound under discussion has shown promise in various studies:

  • Anticancer Activity :
    • Thiazole derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation. For instance, similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often overactive in cancer cells. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cell lines .
  • Antimicrobial Properties :
    • The thiazole ring has been associated with antibacterial and antifungal activities. Compounds containing this moiety have demonstrated efficacy against a range of pathogens, suggesting that 2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide could be explored for its potential as an antimicrobial agent .
  • Anti-inflammatory Effects :
    • Compounds structurally similar to this compound have been studied for their ability to inhibit inflammatory pathways. This includes the modulation of enzymes like lipoxygenase and cyclooxygenase, which play pivotal roles in the inflammatory response .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Variations in substituents on the thiazole ring or the acetamide group can significantly affect biological activity. For example:

  • The presence of fluorine atoms can enhance lipophilicity and improve binding affinity to target proteins.
  • Methyl substitutions on the thiazole ring have been shown to influence the compound's interaction with biological targets, potentially enhancing its therapeutic profile .

Case Studies

Several studies have highlighted the applications of thiazole derivatives in drug discovery:

  • Inhibition of CDK9 :
    • A related thiazole compound was found to inhibit CDK9 effectively, leading to decreased expression of anti-apoptotic proteins and subsequent apoptosis in cancer cell lines . This suggests potential applications in targeted cancer therapies.
  • Development of Antimicrobial Agents :
    • Research into thiazole derivatives has led to the identification of new antimicrobial agents that demonstrate activity against resistant strains of bacteria, indicating a promising avenue for combating antibiotic resistance .
  • Anti-inflammatory Drug Development :
    • Studies have shown that certain thiazole derivatives can modulate inflammatory pathways effectively, paving the way for new treatments for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The fluorobenzyl group may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38)

  • Structure : Replaces the thiazole ring with a 1,2,3-triazole-sulfanyl group.
  • Synthesis : Prepared via THF-mediated coupling with N,N-diisopropylethylamine .
  • Activity : Exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL against Escherichia coli, indicating moderate antibacterial efficacy .
  • Key Difference : The triazole’s nitrogen-rich structure may enhance hydrogen bonding but reduce lipophilicity compared to the methyl-thiazole core in the target compound.

2-{[4-Ethyl-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide

  • Structure : Features a 1,2,4-triazole substituted with ethyl and furan groups, coupled to a fluoro-methylphenyl acetamide .
  • Activity: No explicit MIC data, but furan and ethyl groups likely improve membrane permeability compared to benzyl derivatives .

Fluorinated Benzyl vs. Aryl Substituents

N-(2,4-Difluorophenyl)-2-{[4-Ethyl-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}acetamide

  • Structure : Differs in the substitution pattern (2,4-difluorophenyl vs. 2-fluorobenzyl) and triazole core .

N-(4-Chlorophenyl) and N-(3-Trifluoromethylphenyl) Acetamides

  • Structure : Benzothiazole-linked acetamides with halogenated aryl groups (e.g., 4-chloro, 3-trifluoromethyl) .
  • Activity : Trifluoromethyl groups enhance electron-withdrawing effects, possibly improving target engagement but increasing toxicity risks .

Heterocycle-Modified Acetamides

N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]acetamide

  • Structure : Incorporates a dihydrothiadiazole ring with a 4-fluorophenyl group .
  • Activity : Thiadiazole’s sulfur atom may confer redox-modulating properties absent in thiazole derivatives .

Benzisothiazol-4-yl Diazenyl Acetamides

  • Structure: Contains a benzisothiazole-diazenyl group linked to phenoxyacetamide .
  • Implications : The diazenyl group introduces photolability, limiting therapeutic utility compared to stable thiazole derivatives .

Comparative Data Table

Compound Core Heterocycle Substituents MIC (µg/mL) Key Properties Reference
Target Compound Thiazole 2,4-Dimethyl, 2-fluorobenzyl N/A High lipophilicity, metabolic stability
Compound 38 1,2,3-Triazole 2-fluorobenzyl 8 Moderate antibacterial activity
N-(2,4-Difluorophenyl) Triazole 1,2,4-Triazole 2,4-difluorophenyl, furan N/A Enhanced steric hindrance
Benzothiazole-Trifluoromethyl Acetamide Benzothiazole 6-trifluoromethyl, methoxy N/A High electron-withdrawing effects

Biological Activity

2-(2,4-Dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and cholinesterase inhibition. This article will explore the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 2,4-dimethylthiazole with an appropriate acetamide derivative. The use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in DMF (N,N-Dimethylformamide) is common to facilitate the formation of the amide bond. The resulting compounds are then purified through techniques like recrystallization or column chromatography.

Antimicrobial Activity

Research has shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. In a study evaluating various thiazole derivatives, including those similar to this compound, moderate to good antibacterial activity was reported against a range of microorganisms. For example, compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing inhibition zones that indicated their effectiveness .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
2-FBAStaphylococcus aureus15
2-FBAEscherichia coli12
ControlKetoconazole20

Cholinesterase Inhibition

Another significant aspect of biological activity for this compound is its potential as an inhibitor of cholinesterases (AChE and BChE), which are critical targets in the treatment of Alzheimer's disease. A study demonstrated that certain thiazole derivatives exhibited IC50 values indicating effective inhibition against BChE. Compounds related to this compound showed promising results with IC50 values ranging from 0.014 to 19.60 µM .

Table 2: Cholinesterase Inhibition Potency

CompoundEnzyme TypeIC50 (µM)
2-FBAButyrylcholinesterase3.94
ControlDonepezil1.419

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets:

  • Antimicrobial Mechanism : The thiazole ring is known for its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
  • Cholinesterase Inhibition : The presence of the fluorobenzyl group enhances binding affinity to the active site of cholinesterases through hydrophobic interactions and hydrogen bonding, thereby inhibiting enzyme activity effectively .

Case Studies

In experimental settings, various studies have highlighted the efficacy of thiazole derivatives in clinical models:

  • Study on Antibacterial Effects : A series of tests conducted on synthesized thiazole derivatives showed that modifications in substituents significantly affected their antibacterial potency. Compounds with electron-withdrawing groups demonstrated enhanced activity against Gram-positive bacteria .
  • Evaluation in Alzheimer’s Models : In vitro assays using murine fibroblast cell lines indicated that selected derivatives did not exhibit cytotoxicity at therapeutic concentrations while maintaining effective inhibition against cholinesterases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide, and how are intermediates optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous thiazole-containing acetamides are prepared by reacting 2-aminothiazole derivatives with chloroacetyl chloride in the presence of triethylamine, followed by purification via recrystallization (ethanol/DMF mixtures are common) . Reaction monitoring via TLC (e.g., hexane:ethyl acetate solvent systems) ensures intermediate purity . Optimization involves adjusting stoichiometry, reflux duration (2–7 hours), and solvent polarity to improve yields.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : Resolves crystal packing and confirms substituent orientation (e.g., fluorobenzyl groups exhibit distinct torsion angles) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., methyl groups on thiazole at δ 2.2–2.5 ppm) and confirm acetamide bond formation (NH resonance at δ 8.5–10 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C15_{15}H16_{16}FN3_3OS: 329.10 g/mol vs. observed 329.09 g/mol) .

Q. What are the primary mechanisms of action explored for thiazole-acetamide derivatives in pharmacological studies?

  • Methodological Answer : Thiazole-acetamides often target enzyme inhibition (e.g., cyclooxygenase-2 or kinases) or DNA intercalation. For example, fluorobenzyl groups enhance lipophilicity, improving membrane permeability in cytotoxicity assays . In vitro screens using MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 10–100 μM are standard for preliminary activity assessment .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?

  • Methodological Answer : SAR studies focus on:

  • Substituent modification : Replacing the 2-fluorobenzyl group with electron-withdrawing groups (e.g., nitro or trifluoromethyl) increases electrophilicity, potentially enhancing target binding .
  • Thiazole ring substitution : Introducing methyl groups at the 4-position improves steric bulk, which may reduce off-target interactions .
  • Pharmacokinetic profiling : LogP calculations (e.g., using ChemAxon) and metabolic stability assays in liver microsomes refine bioavailability .

Q. What strategies resolve contradictions in cytotoxicity data between in vitro and ex vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Assay conditions : Ex vivo models (e.g., 3D tumor spheroids) better mimic hypoxia and nutrient gradients compared to monolayer cultures .
  • Metabolic activation : Pre-incubating the compound with S9 liver fractions identifies pro-drug activation mechanisms missed in standard assays .
  • Data normalization : Use IC50_{50} ratios (ex vivo vs. in vitro) to quantify microenvironmental effects .

Q. How are computational methods (e.g., molecular docking) applied to predict binding modes with biological targets?

  • Methodological Answer :

  • Target selection : Prioritize proteins with known thiazole-binding pockets (e.g., EGFR or tubulin) using databases like PDB or ChEMBL .
  • Docking protocols : AutoDock Vina or Schrödinger Suite simulate ligand-receptor interactions. Key parameters include grid box size (20 ų) and exhaustiveness (100 runs) .
  • Validation : Compare predicted binding energies (ΔG) with experimental IC50_{50} values. A correlation coefficient >0.7 indicates reliable modeling .

Q. What synthetic challenges arise during scale-up, and how are impurities controlled?

  • Methodological Answer : Challenges include:

  • By-product formation : Maleimide or dioxoisoindoline by-products may form during condensation steps; column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the target .
  • Purification limits : Recrystallization from ethanol/water mixtures (70:30 v/v) achieves >95% purity, verified via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Process optimization : Transition from batch to flow chemistry reduces reaction time and improves yield consistency .

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